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Introduction

This document provides a comprehensive technical overview of the preclinical data for two
oncology drug candidates developed by CBT Pharmaceuticals, now part of Apollomics, Inc.:
CBT-101, a selective c-Met inhibitor, and CBT-501 (genolimzumab), a novel humanized
monoclonal antibody targeting the PD-1 receptor. This guide is intended for researchers,
scientists, and drug development professionals, offering a detailed summary of the available
preclinical findings, including mechanism of action, in vitro and in vivo efficacy,
pharmacokinetics, and toxicology. All quantitative data is presented in structured tables for
clarity and ease of comparison, and experimental protocols for key studies are detailed.
Signaling pathways and experimental workflows are visualized using Graphviz diagrams.

CBT-101: A Potent and Selective c-Met Inhibitor

CBT-101 (also known as PLB1001) is an orally bioavailable small molecule inhibitor of the c-
Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation,
survival, invasion, and angiogenesis, and its dysregulation is implicated in the progression of

numerous cancers.

Mechanism of Action
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CBT-101 selectively binds to the c-Met receptor, inhibiting its phosphorylation and
subsequently disrupting the downstream signaling cascade. This action is designed to induce
cell death in tumor cells that overexpress or have mutated c-Met.

Diagram 1: Simplified CBT-101 Mechanism of Action

Preclinical Efficacy

In VivoStudies

Preclinical development of CBT-101 included evaluation in various human cancer xenograft
models. These studies demonstrated significant tumor growth inhibition in models with c-Met
gene amplification, fusions, or mutations.

Table 1: Summary of CBT-101 In Vivo Efficacy Data

. Treatment
Animal Model Cancer Type c-Met Status . Outcome
Regimen
] - - Tumor Inhibitory
Xenograft Gastric Cancer Amplified Not Specified
Effect
) » » Tumor Inhibitory
Xenograft Hepatic Cancer Amplified Not Specified
Effect
Pancreatic - - Tumor Inhibitory
Xenograft Amplified Not Specified
Cancer Effect
Fusions/Mutation B Tumor Inhibitory
Xenograft Lung Cancer Not Specified Effect
S ec

Detailed quantitative data on tumor growth inhibition percentages and specific dosing regimens
were presented at the American Association for Cancer Research (AACR) in 2017 but are not
publicly available in detail.

Experimental Protocols
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In Vivo Xenograft Studies (General Protocol)

A generalized protocol for establishing and utilizing xenograft models for efficacy studies is as

follows:

Cell Line Culture: Human cancer cell lines with known c-Met dysregulation are cultured in
appropriate media and conditions.

Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used to prevent
rejection of human tumor cells.

Tumor Implantation: A suspension of tumor cells is injected subcutaneously or orthotopically
into the mice.

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their
dimensions are measured regularly with calipers to calculate tumor volume.

Treatment Administration: Once tumors reach a specified volume, mice are randomized into
control and treatment groups. CBT-101 is administered orally according to the planned
dosing schedule.

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study.
The primary efficacy endpoint is typically the percentage of tumor growth inhibition compared
to the control group.

Termination and Analysis: At the end of the study, tumors may be excised for further analysis,
such as biomarker assessment.

Diagram 2: General Workflow for In Vivo Xenograft Studies

CBT-501 (Genolimzumab): A Novel Anti-PD-1
Monoclonal Antibody

CBT-501, also known as genolimzumab or GB-226, is a humanized 1gG4 monoclonal antibody

designed to target the Programmed Death-1 (PD-1) receptor on immune cells. By blocking the
interaction between PD-1 and its ligands (PD-L1 and PD-L2), CBT-501 aims to restore the anti-
tumor activity of the immune system.
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Mechanism of Action

CBT-501 competitively inhibits the binding of PD-L1 and PD-L2 to the PD-1 receptor on T cells.
This blockade disengages the inhibitory signal, leading to T-cell activation, proliferation, and
enhanced cytokine production (e.g., IL-2, IFN-y), ultimately promoting an immune response
against tumor cells. CBT-501 is reported to bind to a novel epitope on the PD-1 receptor, with
overlapping but distinct regions compared to nivolumab and pembrolizumab.

Diagram 3: CBT-501 Mechanism of Action in the Tumor Microenvironment

Preclinical Efficacy

In VitroStudies

A series of in vitro assays were conducted to characterize the binding and functional activity of
CBT-501.

Table 2: Summary of CBT-501 In Vitro Data

Assay Target Result
Binding Affinity (KD) Human PD-1 505 pM
Binding Affinity (KD) Cynomolgus Monkey PD-1 7.2nM

_ _ Enhanced T-cell activation
Mixed Lymphocyte Reaction

(MLR)

Human T-cells (increased IL-2 and IFN-y

release)

In VivoStudies

The anti-tumor efficacy of CBT-501 was evaluated in a humanized mouse model of colon

cancer.

Table 3: Summary of CBT-501 In Vivo Efficacy Data
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Animal Model Cancer Type Treatment Regimen Outcome

' Intraperitoneal
Humanized MC38 Colon

) injection every 2
Model Adenocarcinoma

Dose-dependent
tumor growth
reduction with a
maximum inhibition
rate of 83%.

weeks for 3 weeks

Comparable or
improved activity over

nivolumab.

Pharmacokinetics and Toxicology

Pharmacokinetic and toxicology studies were conducted in cynomolgus monkeys.

Table 4: Summary of CBT-501 Pharmacokinetic and Toxicology Data in Cynomolgus Monkeys

Study Parameter

Result

Pharmacokinetics (Single and )
) Half-life (T1/2)
Repeat Dosing)

115-142 hours

Pharmacokinetics (Single and
) Exposure
Repeat Dosing)

Linear dose exposure

Toxicology (Single and Repeat o
] Findings at 100 mg/kg
Dosing)

Reversible weight gain of the
thyroid and mild expansion of
thyroid follicles. No other

abnormal drug-related toxicity

was found.

Experimental Protocols

In Vitro Mixed Lymphocyte Reaction (MLR) Assay

o Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different

healthy human donors.
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e Cell Culture: PBMCs from one donor (responder cells) are co-cultured with irradiated or
mitomycin C-treated PBMCs from the second donor (stimulator cells).

o Treatment: CBT-501 or an isotype control antibody is added to the co-culture.

o T-cell Activation Measurement: After a period of incubation, the supernatant is collected and
analyzed for the presence of cytokines such as IL-2 and IFN-y using ELISA or other
immunoassays. T-cell proliferation can also be measured.

Diagram 4: Workflow of a Mixed Lymphocyte Reaction (MLR) Assay
In Vivo Humanized Mouse Model Study

o Animal Model: A genetically engineered mouse model expressing the human PD-1
extracellular domain with a functional murine immune system is used.

o Tumor Implantation: The mice are subcutaneously implanted with a syngeneic colon
adenocarcinoma cell line (MC38).

o Treatment: Once tumors are established, mice are treated with CBT-501, a comparator
antibody (e.g., nivolumab), or a vehicle control via intraperitoneal injection.

o Efficacy Assessment: Tumor growth is monitored over time, and the percentage of tumor
growth inhibition is calculated.

Conclusion

The preclinical data for CBT-101 and CBT-501 demonstrate promising anti-tumor activity and
provide a strong rationale for their clinical development. CBT-101 has shown efficacy in
xenograft models of cancers with c-Met dysregulation. CBT-501 has exhibited potent in vitro
and in vivo activity, with a favorable pharmacokinetic and toxicology profile in non-human
primates. Further clinical investigation of these compounds is warranted to determine their
safety and efficacy in patients with advanced solid tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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